![molecular formula C18H13FO4 B5816848 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one CAS No. 6156-20-3](/img/structure/B5816848.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). FKA has gained significant attention in recent years due to its potential therapeutic properties.
Mechanism of Action
FKA exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. FKA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. FKA also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and survivin.
Biochemical and Physiological Effects:
FKA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial effects. FKA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. FKA also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. FKA has anti-microbial effects against various bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans.
Advantages and Limitations for Lab Experiments
FKA has several advantages for lab experiments, including its natural source, low toxicity, and high potency. FKA can be easily synthesized from the kava plant, which is widely available. FKA has low toxicity, making it a safer alternative to conventional chemotherapy drugs. FKA also has high potency, allowing for lower doses to be used in experiments. However, FKA has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air.
Future Directions
There are several future directions for the study of FKA, including its potential use as a cancer therapeutic, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for FKA in cancer treatment. The mechanism of action of FKA needs to be further elucidated to identify its molecular targets and signaling pathways. The pharmacokinetics and pharmacodynamics of FKA need to be studied to determine its bioavailability, metabolism, and toxicity in vivo.
Conclusion:
In conclusion, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one A (FKA), is a naturally occurring chalcone found in the kava plant. FKA has potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. FKA exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer progression, inducing apoptosis and inhibiting the NF-κB signaling pathway. FKA has several advantages for lab experiments, including its natural source, low toxicity, and high potency. However, further studies are needed to determine the optimal dosage and administration route for FKA in cancer treatment, its mechanism of action, and its pharmacokinetics and pharmacodynamics.
Synthesis Methods
FKA can be synthesized from 4-methylcoumarin and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation reaction, resulting in the formation of FKA. The yield of FKA can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Scientific Research Applications
FKA has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. FKA has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. FKA induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. FKA also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO4/c1-11-8-18(21)23-17-9-14(6-7-15(11)17)22-10-16(20)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQUDPMFUIOPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977139 |
Source


|
| Record name | 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6156-20-3 |
Source


|
| Record name | 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

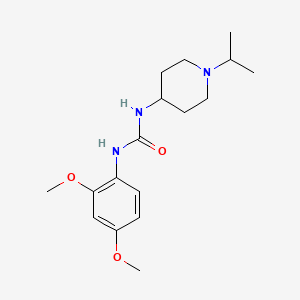
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
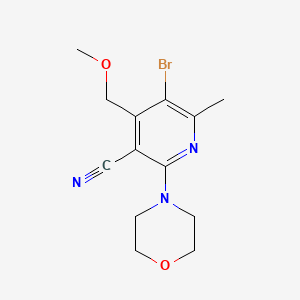



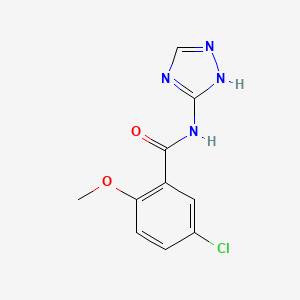
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
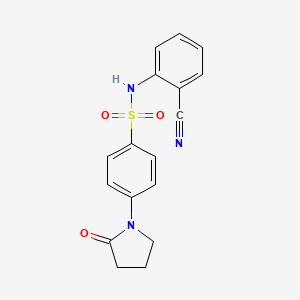
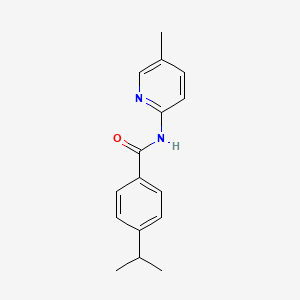
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)